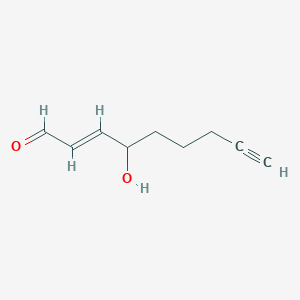

4-Hydroxynonenal alkyne

Description

Genesis of Lipid Peroxidation Products and Endogenous Electrophiles

Living organisms are in a constant battle against oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.comphysiology.org This imbalance can lead to the oxidative degradation of lipids, a process known as lipid peroxidation. mdpi.comnih.gov Polyunsaturated fatty acids (PUFAs), essential components of cell membranes, are particularly susceptible to attack by ROS. mdpi.comfrontiersin.org

The process of lipid peroxidation is a chain reaction that begins with the abstraction of a hydrogen atom from a methylene (B1212753) group in a PUFA, resulting in a carbon-centered radical. mdpi.com This radical then reacts with molecular oxygen to form a peroxyl radical, which can, in turn, abstract a hydrogen from a neighboring PUFA, thus propagating the chain reaction. mdpi.com This cascade leads to the formation of a variety of reactive products, including lipid hydroperoxides and a class of compounds known as endogenous electrophiles. mdpi.comresearchgate.net These electrophiles, which include α,β-unsaturated aldehydes, are highly reactive molecules that can covalently modify cellular macromolecules such as proteins and DNA. mdpi.combohrium.com

Significance of 4-Hydroxynonenal (HNE) in Oxidative Stress Research

Among the numerous products of lipid peroxidation, 4-hydroxy-2-nonenal (HNE) stands out as one of the most abundant and biologically active α,β-unsaturated aldehydes. nih.govwikipedia.org It is primarily formed from the oxidation of ω-6 polyunsaturated fatty acids like linoleic acid and arachidonic acid. mdpi.comnih.gov HNE is considered a key biomarker of oxidative stress and has been implicated in the pathophysiology of a wide range of diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and diabetes. nih.govcaymanchem.com

The biological effects of HNE are concentration-dependent. At low concentrations (approximately 0.1-5 micromolar), it can act as a signaling molecule, promoting cell proliferation, differentiation, and antioxidant defense mechanisms. wikipedia.org However, at higher concentrations (around 10-20 micromolar), HNE exhibits cytotoxic effects, leading to apoptosis and necrosis. wikipedia.org This dual role highlights the importance of tightly regulating intracellular HNE levels. nih.gov

HNE exerts its biological effects primarily through covalent modification of proteins. Its two reactive centers, the C=C double bond and the aldehyde group, allow it to form adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) through Michael addition or Schiff base formation. wikipedia.orgnih.gov These modifications can alter protein structure and function, disrupting critical cellular processes. nih.govacs.org

Rationale for Developing Bioorthogonal Analogues of HNE

Studying the precise protein targets of HNE within a complex cellular environment is a significant challenge. Traditional methods, such as using antibodies against HNE-protein adducts, have provided valuable insights but can lack the specificity and resolution needed to identify individual modified proteins and the exact sites of adduction. acs.org To overcome these limitations, researchers have turned to bioorthogonal chemistry.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. escholarship.orgnih.gov The development of bioorthogonal analogues of HNE allows for the specific labeling and identification of its cellular targets. acs.org These analogues are designed to mimic the reactivity of HNE while incorporating a "chemical handle," such as an alkyne or azide (B81097) group. acs.orgnih.gov This handle does not interfere with the initial reaction of the HNE analogue with its protein targets but provides a specific site for a subsequent, highly selective "click chemistry" reaction. acs.org This second reaction attaches a reporter tag, such as biotin (B1667282) or a fluorescent dye, allowing for the enrichment and identification of the modified proteins. acs.orgmdpi.com

Overview of 4-Hydroxy Nonenal Alkyne as a Research Tool

4-hydroxy nonenal alkyne (HNE-alkyne) is a bioorthogonal probe that has emerged as a powerful tool for studying HNE-protein interactions. caymanchem.combioscience.co.uk It is a synthetic analogue of HNE that contains a terminal alkyne group. caymanchem.com This alkyne serves as the chemical handle for click chemistry reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com

The use of HNE-alkyne in combination with click chemistry allows for a two-step approach to identify HNE-modified proteins. First, cells or tissues are treated with HNE-alkyne, which forms covalent adducts with its protein targets in the same manner as endogenous HNE. nih.gov Following this, the cell lysate is treated with an azide-containing reporter tag (e.g., biotin-azide). The CuAAC reaction specifically links the biotin tag to the alkyne handle on the HNE-modified proteins. acs.org These biotinylated proteins can then be selectively isolated using streptavidin affinity chromatography and identified by mass spectrometry. acs.org This chemoproteomic strategy provides a highly specific and sensitive method for identifying the direct protein targets of HNE and the specific amino acid residues that are modified. acs.orgtandfonline.com This level of detail is crucial for understanding the molecular mechanisms by which HNE contributes to cellular dysfunction and disease. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-hydroxynon-2-en-8-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECVCDYORIBBT-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C=CC=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC(/C=C/C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization of 4 Hydroxy Nonenal Alkyne Probes

Methodologies for Alkyne Tag Introduction into HNE Structure

The synthesis of 4-hydroxy nonenal (HNE) alkyne, also known as (E)-4-hydroxynon-2-en-8-ynal, involves a multi-step process designed to introduce a terminal alkyne group into the HNE backbone. This chemical handle allows for subsequent "click chemistry" reactions, enabling the attachment of reporter molecules like biotin (B1667282) or fluorescent dyes for detection and analysis of HNE-modified proteins. acs.orgcaymanchem.com

A common synthetic approach is adapted from previously established procedures. acs.org The general scheme involves the coupling of a sulfinate with an appropriate aldehyde to form α,β-unsaturated esters. acs.org This is followed by a series of reactions to introduce the hydroxyl group and the terminal alkyne.

The synthesis of alkynyl-tagged HNE (Al-HNE) is designed to minimize structural differences from native HNE, thereby preserving its chemical reactivity and biological activity. acs.org The introduction of the small alkyne tag is a key feature, as it is bioorthogonal, meaning it does not interfere with biological processes. acs.org

Below is a representative synthetic scheme for 4-hydroxy nonenal alkyne:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Sulfinate | Appropriate aldehyde | α,β-unsaturated ester |

| 2 | α,β-unsaturated ester | Reduction | Aldehyde |

| 3 | Aldehyde | Grignard reaction with an alkynyl magnesium bromide | Secondary alcohol with terminal alkyne |

| 4 | Secondary alcohol | Oxidation | 4-hydroxy nonenal alkyne |

This table provides a generalized overview of a potential synthetic route. Specific reagents and conditions can be found in detailed research publications.

Validation of Biological Equivalence between 4-Hydroxy Nonenal Alkyne and Native HNE in Model Systems

A critical aspect of developing chemical probes is to ensure that the tagged molecule behaves similarly to the native molecule in a biological context. acs.org To this end, the biological equivalence of 4-hydroxy nonenal alkyne (Al-HNE) and native HNE has been evaluated in various model systems. acs.orgnih.gov

One key study demonstrated that azido (B1232118) and alkynyl derivatives of HNE were equivalent to native HNE in their ability to induce heme oxygenase-1 (HO-1) expression and promote apoptosis in RKO colon cancer cells. acs.orgnih.gov These findings are crucial as they indicate that the alkyne tag does not significantly alter the fundamental biological activities of HNE. acs.org

Cell Viability Assays

To compare the relative toxicity of HNE and its alkynyl analogue, cell viability assays were performed. acs.org RKO cells were treated with varying concentrations of HNE and Al-HNE for 48 hours. The results of these assays showed that the cellular viability profiles for HNE and its alkyne derivative were very similar, suggesting comparable levels of cytotoxicity. acs.org

Induction of Heme Oxygenase-1 (HO-1) Expression

Heme oxygenase-1 is a key enzyme involved in the cellular stress response and is known to be induced by HNE. The ability of Al-HNE to induce HO-1 expression was compared to that of native HNE in RKO cells. The results indicated that both compounds induced HO-1 expression to a similar extent, further supporting the biological equivalence of the alkyne-tagged probe. acs.org

Peptide Adduction Studies

To ensure that the structural modifications for tagging did not alter the intrinsic reactivity of HNE, the adduction of HNE and Al-HNE to various peptides was studied. acs.org These experiments aimed to compare the relative reactivity of the two compounds. The findings from these studies help to confirm that the alkyne probe can effectively mimic the adduction behavior of native HNE with its protein targets. acs.org

The following table summarizes the key findings from the biological validation studies:

| Biological Parameter | Model System | Finding | Reference |

| Cell Viability | RKO colon cancer cells | Al-HNE exhibits a similar toxicity profile to native HNE. | acs.org |

| Heme Oxygenase-1 Induction | RKO colon cancer cells | Al-HNE and native HNE show comparable induction of HO-1 expression. | acs.org |

| Apoptosis Induction | RKO colon cancer cells | Alkynyl derivatives of HNE are equivalent to native HNE in inducing apoptosis. | nih.gov |

These validation experiments provide strong evidence that 4-hydroxy nonenal alkyne is a reliable tool for studying the biological roles of HNE. The minimal structural perturbation of the alkyne tag ensures that the probe accurately reflects the behavior of the native molecule, enabling researchers to effectively identify and study HNE-protein adducts in complex biological systems. acs.orgnih.gov

Applications of 4 Hydroxy Nonenal Alkyne in Bioorthogonal Chemistry

Principles of Click Chemistry in Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key set of reactions in this field is "click chemistry," which is characterized by high yields, stereospecificity, and the use of benign solvents. medchemexpress.comcaymanchem.com The introduction of a terminal alkyne onto HNE allows researchers to leverage these powerful reactions to tag and identify HNE-modified proteins within a cellular context. acs.orgacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The most prominent click reaction utilized with HNE-alkyne is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on HNE-alkyne and an azide-containing reporter tag. acs.orgnih.gov This reporter can be a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. acs.orgacs.org

The CuAAC reaction is highly specific and efficient, allowing for the detection of HNE-protein adducts even at low concentrations. capes.gov.br For instance, after treating cells with HNE-alkyne, the cells are lysed, and the proteome is reacted with an azide-biotin tag in the presence of a copper(I) catalyst. acs.orgacs.org The biotinylated proteins can then be selectively captured using streptavidin-coated beads and identified. acs.org This approach has been successfully used to identify a wide range of HNE-modified proteins in various cell types. acs.orgcapes.gov.br

Considerations for Bioorthogonal Ligation in Cellular Contexts

While powerful, the use of CuAAC in cellular studies has some limitations. The copper catalyst required for the reaction can be toxic to living cells, which largely restricts its application to cell lysates or fixed cells. tum.dersc.org However, for most protein identification strategies, this is not a significant drawback, as the probe is applied to live cells, which are then lysed before the click reaction is performed. rsc.org

Another consideration is the potential for the alkyne group itself to react with cellular components, although it is generally considered bioorthogonal. tum.dersc.org In some enzymatic contexts, terminal alkynes can be rendered reactive. tum.denih.gov Despite this, the small size and relative inertness of the alkyne handle make it a highly effective tool for bioorthogonal labeling. rsc.orgnih.gov Studies have shown that HNE-alkyne and its azido (B1232118) counterpart exhibit comparable cytotoxicity and the ability to induce cellular responses as unmodified HNE, suggesting the bioorthogonal tag does not significantly alter its biological activity. acs.orgcapes.gov.br

Integration into Activity-Based Protein Profiling (ABPP) Strategies

Activity-based protein profiling (ABPP) is a chemoproteomic technique that uses reactive chemical probes to assess the functional state of enzymes in a complex proteome. mdpi.commdpi.com These activity-based probes (ABPs) typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. mdpi.com HNE-alkyne can be integrated into ABPP strategies to identify proteins that are functionally altered by HNE modification.

In a competitive ABPP approach, a proteome is treated with HNE, which modifies reactive cysteine residues. Subsequently, the proteome is labeled with a broad-spectrum, alkyne-tagged cysteine-reactive probe. calis.edu.cn By quantifying the sites that are no longer accessible to the probe after HNE treatment, researchers can identify the specific cysteines targeted by HNE. nih.govcalis.edu.cn This method has been used to map thousands of HNE-reactive cysteines in the human proteome, revealing "hot spots" for modification. calis.edu.cnacs.org For example, this approach identified ZAK kinase as a key target of HNE, where modification of a conserved cysteine residue leads to enzyme inhibition. acs.orggoogle.com

Furthermore, HNE-alkyne itself can be used as a probe in a more direct ABPP workflow. google.com Cells or proteomes are treated with HNE-alkyne, and the modified proteins are then tagged via CuAAC for enrichment and identification. google.com This allows for the direct profiling of proteins susceptible to HNE adduction.

Chemoproteomic Strategies Utilizing 4-Hydroxy Nonenal Alkyne

Chemoproteomics aims to globally study protein-small molecule interactions in a cellular environment. HNE-alkyne is a valuable tool in this field for the large-scale identification and quantification of HNE-protein targets. nih.govresearchgate.net

One advanced strategy involves the use of isotopically tagged, photocleavable biotin-azide reagents. acs.org In this method, cells are treated with HNE-alkyne. After cell lysis and digestion of proteins into peptides, the alkyne-tagged peptides are conjugated to either a "light" or "heavy" isotopic version of the biotin-azide tag via CuAAC. acs.org This allows for the relative quantification of HNE adduction under different experimental conditions. The biotinylated peptides are then enriched on streptavidin beads and, following photorelease, analyzed by mass spectrometry. This powerful technique has enabled the site-specific identification and quantification of hundreds of HNE alkylation events on both cysteine and histidine residues in intact cells. acs.org

Another innovative chemoproteomic method, termed "STO-MS," utilizes resolvable mass tags to determine the stoichiometry of HNE modifications on proteins. nih.gov In this workflow, proteins modified by HNE-alkyne are conjugated to a large polyethylene (B3416737) glycol (PEG) mass tag via CuAAC. nih.gov This conjugation results in a significant mass shift for each modification event, allowing for the separation and visualization of proteoforms with different numbers of modifications by SDS-PAGE. Subsequent mass spectrometry analysis can then determine the stoichiometry of HNE adduction on a proteome-wide scale. nih.gov

These chemoproteomic approaches, powered by the bioorthogonality of HNE-alkyne, provide unprecedented insights into the molecular targets of this lipid electrophile and help to elucidate the mechanisms by which it contributes to cellular signaling and disease. acs.orgacs.org

Advanced Methodologies for Target Identification and Characterization

Enrichment and Purification of 4-Hydroxy Nonenal Alkyne-Modified Biomolecules

A key step in identifying the targets of 4-HNE alkyne is the enrichment and purification of the modified biomolecules from complex cellular mixtures. acs.orgacs.org This is primarily achieved through a two-step process involving biotinylation via click chemistry followed by affinity purification. acs.orgnih.govcapes.gov.br

Biotinylation via Click Chemistry

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for attaching a biotin (B1667282) tag to 4-HNE alkyne-modified proteins. nih.govthermofisher.com In this bioorthogonal reaction, the terminal alkyne group on the 4-HNE alkyne probe reacts with a biotin molecule that has been functionalized with an azide (B81097) group (biotin-azide), forming a stable triazole linkage. thermofisher.commedchemexpress.com This process is highly selective and does not interfere with native biological processes. thermofisher.com

The use of click chemistry has been shown to be superior to other ligation methods, such as the Staudinger ligation, for the biotinylation of tagged HNE-protein conjugates, leading to more efficient recovery of the target proteins. acs.orgnih.gov Studies have demonstrated that this technique can detect biotinylated proteins in cell lysates at concentrations of azido-HNE as low as 1 µM. acs.orgnih.govcapes.gov.br

Affinity Purification Techniques (e.g., Streptavidin Capture)

Once biotinylated, the 4-HNE alkyne-modified proteins can be selectively isolated using affinity purification. acs.orgnih.govcapes.gov.br This technique relies on the exceptionally strong and specific interaction between biotin and streptavidin. rockefeller.edu The cell lysate containing the biotin-tagged proteins is passed through a matrix of streptavidin-coated beads. nih.govacs.org The biotinylated proteins bind tightly to the streptavidin, while unmodified proteins are washed away. acs.orgnih.gov This "streptavidin capture" method effectively enriches the sample with the proteins of interest. nih.govacs.org The captured proteins can then be eluted from the beads for subsequent analysis. nih.gov Research has shown that this combination of click chemistry and streptavidin purification allows for the selective enrichment and identification of a broad spectrum of HNE target proteins. acs.orgnih.gov

Strategies for Photoreleasable Tags in Enrichment

To further refine the purification process, strategies employing photoreleasable tags have been developed. nih.govupf.edu In this approach, a photocleavable linker is incorporated between the biotin tag and the azide group. nih.gov After the 4-HNE alkyne-modified proteins are captured on the streptavidin beads, they can be released by exposing the beads to low-intensity UV light, which cleaves the linker. nih.govupf.edu This method, known as "streptavidin catch and photorelease," offers a mild and specific way to recover the adducted proteins or peptides, avoiding the harsh chemical conditions often required for elution, which could potentially alter or degrade the sample. nih.gov This technique has proven advantageous for identifying a greater number of adduction sites compared to methods without photorelease. nih.gov

Mass Spectrometry-Based Proteomics for Adduct Analysis

Following enrichment and purification, mass spectrometry-based proteomics is the primary tool used to identify the modified proteins and characterize the specific sites of adduction. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Protein Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying proteins in complex mixtures. acs.orgnih.govcapes.gov.br The enriched protein sample is first digested into smaller peptides, typically using an enzyme like trypsin. nih.gov These peptides are then separated by liquid chromatography before being introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the masses of the resulting fragment ions (MS/MS scan). nih.gov The resulting fragmentation pattern serves as a "fingerprint" that can be used to identify the amino acid sequence of the peptide and, consequently, the protein from which it originated by searching against protein databases. imrpress.comnih.gov This approach has been successfully used to identify numerous protein targets of 4-HNE, including stress-response proteins like heat shock proteins 70 and 90. acs.orgnih.govcapes.gov.br

Site-Specific Adduct Mapping and Characterization

A significant advantage of using mass spectrometry is its ability to pinpoint the exact location of the 4-HNE adduct on the protein. nih.govacs.orgthermofisher.com The addition of the 4-HNE molecule causes a characteristic mass shift in the modified peptide, which can be detected by the mass spectrometer. nih.gov By analyzing the MS/MS spectra, researchers can identify the specific amino acid residue (e.g., cysteine, histidine, or lysine) to which the 4-HNE alkyne has attached. nih.govmdpi.com This site-specific information is crucial for understanding how 4-HNE modification affects the protein's structure and function. mdpi.com For instance, studies have used this method to identify multiple adduction sites on proteins like human serum albumin. nih.gov

Table 1: Key Methodologies and Their Applications in 4-HNE Alkyne Target Identification

| Methodology | Description | Key Findings/Advantages |

|---|---|---|

| Biotinylation via Click Chemistry | Covalent attachment of a biotin tag to 4-HNE alkyne-modified biomolecules using a highly specific and efficient azide-alkyne cycloaddition reaction. nih.govthermofisher.com | Superior to other ligation methods for recovery of biotinylated proteins. acs.orgnih.gov Enables detection at low micromolar concentrations. nih.govcapes.gov.br |

| Affinity Purification (Streptavidin Capture) | Selective isolation of biotinylated proteins using their strong binding affinity to streptavidin-coated beads. nih.govacs.org | Efficient enrichment of modified proteins from complex mixtures. acs.orgnih.gov Allows for the identification of a broad spectrum of targets. acs.org |

| Photoreleasable Tags | Incorporation of a light-cleavable linker between the biotin tag and the probe, allowing for mild release of captured proteins. nih.govupf.edu | Avoids harsh elution conditions, preserving sample integrity. nih.gov Increases the number of identified adduction sites. nih.gov |

| LC-MS/MS for Protein Identification | Separation and identification of peptides from digested protein samples based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov | Enables the identification of a large number of protein targets from a complex sample. nih.govacs.org |

| Site-Specific Adduct Mapping | Pinpointing the exact amino acid residue modified by 4-HNE alkyne through analysis of mass shifts in peptide fragments. nih.govmdpi.com | Provides crucial information on how modification impacts protein structure and function. mdpi.com Reveals specific residues targeted by 4-HNE. nih.govnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-hydroxy Nonenal Alkyne |

| 4-hydroxy-2-nonenal (4-HNE) |

| Azido-HNE |

| Biotin |

| Biotin-azide |

| Streptavidin |

Quantitative Proteomic Approaches (e.g., Isotopic Tagging)

The integration of 4-hydroxy-2-nonenal alkyne (4-HNE-alkyne) with quantitative proteomic strategies has revolutionized the study of protein lipidation. The alkyne handle on the 4-HNE molecule provides a bioorthogonal tag for chemical reporting. acs.org This tag allows for the covalent attachment of reporter molecules, such as biotin or fluorophores, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". mdpi.commedchemexpress.com This enables the selective enrichment and subsequent identification of HNE-modified proteins. When combined with isotopic labeling, this approach allows for the precise quantification of changes in protein adduction across different cellular states or experimental conditions. acs.orgacs.org

Several isotopic tagging methodologies have been adapted for use with 4-HNE-alkyne to achieve quantitative analysis:

Isotopically Tagged Cleavable Linkers: A prominent strategy involves the use of isotopically labeled, cleavable biotin tags. acs.org In this method, proteomes from different experimental conditions (e.g., control vs. treated) are labeled with 4-HNE-alkyne. After cell lysis and protein digestion, the resulting alkyne-tagged peptides are conjugated via click chemistry to either a "light" or "heavy" version of an azide-functionalized biotin linker. acs.org These linkers are identical in chemical structure but differ in mass due to the incorporation of stable isotopes. The samples are then combined, enriched using streptavidin affinity capture, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative signal intensities of the light and heavy peptide pairs in the mass spectrometer provide a precise quantification of the change in HNE adduction at specific sites. acs.orgrsc.org A variation of this, the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) platform, uses competitive labeling to quantify the reactivity of specific cysteine residues towards HNE. nih.govcalis.edu.cn

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling approach where cells are cultured in media containing either normal ("light") or heavy-isotope-labeled essential amino acids (e.g., arginine and lysine). researchgate.netnih.gov This results in the in vivo incorporation of the labeled amino acids into the entire proteome. nih.gov When comparing two cell populations (e.g., control "light" cells vs. 4-HNE-treated "heavy" cells), the proteins are combined, digested, and analyzed by MS. The ratio of heavy to light peptide signals indicates the relative protein abundance. When combined with 4-HNE-alkyne-based enrichment, SILAC can quantify changes in HNE-adducted proteins. calis.edu.cn For instance, competitive SILAC-ABPP experiments have been used to show that HNE treatment can reduce the labeling of the kinase ZAK by an ATP probe, indicating that HNE modification inhibits ATP binding. calis.edu.cn

Isobaric Tagging (iTRAQ and TMT): Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labeling methods that allow for multiplexed analysis. wikipedia.orgcreative-proteomics.comnih.gov In this approach, peptides from different samples (up to 8 or more) are labeled with distinct isobaric tags. wikipedia.orgtaylorandfrancis.com The tags themselves have the same total mass, making the labeled peptides indistinguishable in the initial MS scan. However, upon fragmentation (MS/MS), each tag releases a unique reporter ion of a different mass. wikipedia.orgcreative-proteomics.com The relative intensity of these reporter ions is used to quantify the corresponding peptide from each original sample. This methodology can be applied to 4-HNE-alkyne-enriched peptides to achieve multiplexed quantitative analysis of HNE adduction. upf.edu

These quantitative chemoproteomic platforms provide powerful tools to dissect the dynamics of HNE-protein modifications, offering site-specific data on how cellular insults or signaling events alter the landscape of protein lipidation. acs.orgacs.org

Table 1: Quantitative Proteomic Methods for 4-HNE-Alkyne Analysis

| Method | Principle | Labeling Strategy | Quantification | Key Advantage |

|---|---|---|---|---|

| Isotopically Tagged Linkers | Chemical labeling of peptides post-digestion with light/heavy tags via click chemistry. acs.org | Post-lysis chemical tagging | MS1 signal ratio of light/heavy peptide pairs. acs.org | Direct site-specific quantification of modification. |

| SILAC | Metabolic labeling of entire proteomes in living cells with light/heavy amino acids. researchgate.netnih.gov | In vivo metabolic labeling | MS1 signal ratio of light/heavy peptide pairs. calis.edu.cn | High accuracy for cell culture models; labels proteins in vivo. |

| iTRAQ / TMT | Chemical labeling of peptides with isobaric tags that yield unique reporter ions upon fragmentation. wikipedia.orgupf.edu | Post-lysis chemical tagging | MS/MS signal intensity of reporter ions. creative-proteomics.com | Enables multiplexing of multiple samples in a single run. |

| isoTOP-ABPP | Competitive labeling between HNE and a cysteine-reactive alkyne probe, followed by isotopic tagging. nih.govcalis.edu.cn | In situ competitive labeling | MS1 signal ratio of probe-labeled peptides. nih.gov | Measures functional cysteine reactivity towards HNE. |

Elucidation of Hne Mediated Protein Modifications Using 4 Hydroxy Nonenal Alkyne Probes

Identification of Novel Protein Targets of HNE Alkylation

The use of HNE-alkyne probes coupled with click chemistry has been instrumental in identifying a wide range of cellular proteins targeted by HNE. acs.orgacs.org This technique allows for the biotinylation of HNE-adducted proteins, which can then be purified and identified using mass spectrometry. acs.org

Cellular Protein Adducts (e.g., Heat Shock Proteins, Peroxiredoxins)

Studies utilizing HNE-alkyne probes have successfully identified numerous cellular protein targets of HNE adduction. Among the key proteins identified are those involved in the cellular stress response. acs.org For instance, heat shock proteins, including Hsp70 and Hsp90, have been shown to be selectively adducted by HNE-alkyne. acs.orgacs.org These proteins play a crucial role in protein folding and degradation. Additionally, the 78-kDa glucose-regulated protein, another stress-related protein, has also been identified as a target. acs.org In contrast to other reactive aldehydes, HNE-alkyne shows a preference for reacting with higher molecular weight chromatin-associated proteins, which is likely due to the higher content of cysteine and histidine residues in these proteins. nih.govacs.org

Dose-Dependent Adduction Profiles in Cellular Models

Research has demonstrated that the adduction of proteins by HNE is a dose-dependent process. acs.orgmdpi.com Using HNE-alkyne probes in cellular models, such as human colorectal cancer (RKO) cells, scientists have observed that an increase in the concentration of the HNE probe leads to a corresponding increase in the number of labeled proteins. acs.org This dose-dependent increase in protein adduction was confirmed by proteomic analysis, which also showed increased sequence coverage of the identified proteins at higher probe concentrations. acs.org Biotinylated proteins were detectable in cell lysates even at low micromolar concentrations of the azido-HNE probe. acs.orgcapes.gov.br This suggests that the extent of protein modification by HNE is directly related to the level of lipid peroxidation stress. mdpi.com

Analysis of Amino Acid Residue Specificity in HNE Adduction (e.g., Cysteine, Histidine, Lysine)

HNE modifies proteins primarily through Michael addition to the nucleophilic side chains of specific amino acid residues. acs.orgacs.org The primary targets for this type of adduction are cysteine, histidine, and lysine (B10760008) residues. acs.orgacs.orgnih.gov The order of reactivity for Michael adduct formation is generally considered to be Cysteine > Histidine > Lysine. nih.gov While HNE can also form Schiff base adducts with lysine, this is a less common modification compared to Michael addition. acs.org The use of HNE-alkyne probes has been crucial in studying these interactions, as they react with proteins in a manner similar to native HNE, allowing for the identification of specific adduction sites. nih.gov For example, HNE-alkyne has been observed to react with chromatin-associated proteins, a phenomenon attributed to the high cysteine and histidine content of these proteins. nih.govacs.org

Impact of HNE Modification on Protein Function and Cellular Pathways (as revealed by probe studies)

The covalent modification of proteins by HNE, as elucidated by HNE-alkyne probe studies, has significant consequences for cellular function and signaling pathways. acs.orgacs.org These modifications can lead to either a loss of protein function or an alteration of signaling cascades involved in cellular stress responses and gene expression. acs.org

Modulation of Stress Signaling Pathways (e.g., IKK, Keap1)

HNE adduction has been shown to directly impact key proteins in stress signaling pathways. acs.orgacs.org One such target is the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway. acs.orgnih.gov Modification of IKK by HNE can inhibit its activity, thereby suppressing NF-κB-mediated inflammatory responses. acs.orgbiorxiv.org

Another critical target is the Kelch-like ECH-associated protein 1 (Keap1), which is a sensor for oxidative stress and a negative regulator of the transcription factor Nrf2. acs.orgmdpi.com HNE adduction to cysteine residues on Keap1 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. mdpi.combiorxiv.orgnih.gov This, in turn, activates the antioxidant response element (ARE) and induces the expression of a battery of cytoprotective genes. mdpi.com Studies using HNE-alkyne probes have provided direct evidence that substoichiometric modification of Keap1 by HNE is sufficient to trigger this antioxidant response. nih.govacs.org

Alterations in Gene Expression Pathways (e.g., Antioxidant Genes, DNA Damage Response)

The modification of signaling proteins like Keap1 by HNE ultimately leads to significant changes in gene expression. acs.orgacs.org The activation of the Nrf2 pathway, for instance, results in the upregulation of numerous antioxidant genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM). acs.orgnih.gov This constitutes a crucial adaptive response to oxidative stress. mdpi.com

Furthermore, HNE has been implicated in the activation of the DNA damage response pathway. acs.orgacs.org Studies have shown that HNE can induce DNA damage and subsequently increase the expression of genes such as GADD45a and GADD45b, which are involved in DNA repair and cell cycle control. researchgate.net HNE-alkyne probe studies have helped to link the adduction of specific proteins to these downstream changes in gene expression, providing a more comprehensive understanding of the cellular response to lipid peroxidation. acs.org

Interactive Data Table: Proteins Identified as Targets of 4-HNE Alkyne Adduction

| Protein | Function | Cellular Pathway | Reference |

| Heat Shock Protein 70 (Hsp70) | Protein folding, stress response | Heat Shock Response | acs.orgacs.org |

| Heat Shock Protein 90 (Hsp90) | Protein folding, signal transduction | Heat Shock Response | acs.orgacs.org |

| 78-kDa glucose-regulated protein (GRP78) | Protein folding, ER stress response | Endoplasmic Reticulum Stress | acs.org |

| IκB kinase (IKK) | Kinase, signal transduction | NF-κB Signaling | acs.orgacs.org |

| Keap1 | Adaptor protein, oxidative stress sensor | Nrf2/Antioxidant Response | acs.orgacs.orgmdpi.com |

Effects on Proteins Involved in Cell Homeostasis and Response

The lipid peroxidation product 4-hydroxy-2-nonenal (4-HNE) is a reactive aldehyde that plays a significant role in cellular signaling and the stress response. mdpi.comabcam.com Its biological effects are largely mediated through the covalent modification of proteins, forming adducts primarily with the nucleophilic side chains of cysteine, histidine, and lysine residues. physiology.orgnih.govmdpi.com This adduction can alter protein structure and function, thereby disrupting cellular homeostasis. mdpi.comresearchgate.net To identify the specific protein targets of 4-HNE within the complex cellular environment, researchers employ chemoproteomic strategies centered on the use of 4-hydroxy nonenal alkyne (HNE-alkyne) probes. oup.comcalis.edu.cn

HNE-alkyne is a synthetic analogue of 4-HNE that contains a terminal alkyne group. caymanchem.comacs.org This small chemical handle does not significantly alter the reactivity of the aldehyde but allows for its detection and enrichment via bioorthogonal chemistry. oup.commdpi.com In a typical workflow, cells are treated with the HNE-alkyne probe, which enters the cell and covalently binds to its protein targets. oup.comacs.org Following cell lysis, a reporter tag, such as biotin-azide, is attached to the probe-modified proteins using a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". acs.orgmdpi.com The biotin (B1667282) tag then enables the selective isolation of these HNE-adducted proteins from the entire proteome using streptavidin-based affinity purification. oup.com Subsequent analysis by mass spectrometry allows for the identification and quantification of these specific protein targets. calis.edu.cnmdpi.com

This unbiased, global approach has been instrumental in elucidating how 4-HNE impacts proteins critical for maintaining cellular homeostasis and orchestrating cellular responses to stress. acs.orgacs.org Research using HNE-alkyne probes and related chemoproteomic methods has revealed that 4-HNE does not react indiscriminately but targets a select set of proteins, creating "hot spots" for modification. calis.edu.cn

Research Findings on HNE-Modified Proteins

Studies have identified numerous proteins involved in key cellular processes that are modified by 4-HNE. These modifications often lead to significant functional consequences, altering signaling pathways and cellular defense mechanisms.

One critical pathway affected is the Keap1-Nrf2 system, a central regulator of the antioxidant response. abcam.comnih.gov HNE has been shown to modify Kelch-like ECH-associated protein 1 (Keap1), a key sensor of oxidative stress. acs.org This modification can disrupt the ability of Keap1 to target the transcription factor Nrf2 for degradation, leading to Nrf2 activation and the expression of antioxidant genes. nih.gov

Another significant target is the MAP kinase kinase kinase ZAK. A competitive activity-based protein profiling (ABPP) method, complemented by the use of an HNE-alkyne probe, identified ZAK as a high-sensitivity target of 4-HNE. calis.edu.cn The modification occurs on a conserved, active site-proximal cysteine residue (C22). calis.edu.cngoogle.com This covalent adduction inhibits the kinase activity of ZAK, which in turn suppresses the downstream activation of the JNK signaling pathway, a key component of the cellular stress response. physiology.orgcalis.edu.cn

Furthermore, proteins involved in cellular structure and metabolism are also prominent targets. Liver fatty acid-binding protein (L-FABP), which is crucial for lipid homeostasis, has been identified as a target of 4-HNE modification. plos.org Mass spectrometry analysis of L-FABP treated with 4-HNE revealed adduction at multiple sites, including Lys57 and Cys69. plos.org This modification was found to significantly reduce the protein's ligand-binding capacity and decrease its thermal stability, potentially disrupting lipid trafficking and metabolism within the cell. plos.org

The tables below summarize key research findings on proteins identified as targets of 4-HNE modification, detailing the protein, its function, the experimental context, and the functional outcome of the modification.

Table 1: Key Protein Targets of 4-HNE Modification Involved in Cell Homeostasis and Response This table is interactive. You can sort and filter the data.

| Protein Target | Function | Experimental System | Effect of 4-HNE Adduction | Reference |

|---|---|---|---|---|

| ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase) | MAP3K, Stress-activated protein kinase | MDA-MB-231 human breast cancer cells | Inhibition of kinase activity; suppression of JNK pathway activation. | calis.edu.cn |

| Keap1 (Kelch-like ECH-associated protein 1) | Sensor for oxidative stress, repressor of Nrf2 | RKO colon cancer cells | Modification leads to altered function in the Nrf2 antioxidant pathway. | acs.org |

| IKK (IκB kinase) | Kinase complex in NF-κB signaling | RAW 264.7 macrophage cells | Inhibition of NF-κB activation. | mdpi.comacs.org |

| L-FABP (Liver Fatty Acid-Binding Protein) | Lipid uptake and trafficking | Mouse model of alcoholic liver disease; recombinant protein | Reduced ligand-binding affinity and capacity; decreased protein stability. | plos.org |

| Spectrin | Cytoskeletal protein | Erythrocyte membranes | Selective modification, potentially altering membrane structure. | nih.gov |

Table 2: Site-Specific Modifications by 4-HNE and Functional Consequences This table is interactive. You can sort and filter the data.

| Protein Target | Modified Residue(s) | Analytical Method | Functional Consequence | Reference |

|---|---|---|---|---|

| ZAK | Cysteine-22 (C22) | Competitive ABPP, HNE-alkyne probe | Inhibition of catalytic activity. | calis.edu.cngoogle.com |

| L-FABP (apo) | Lysine-57, Cysteine-69 | MALDI-TOF/TOF MS | Altered protein structure and stability. | plos.org |

| L-FABP (holo) | Lysine-6, Lysine-31, Histidine-43, Lysine-46, Lysine-57, Cysteine-69 | MALDI-TOF/TOF MS | Reduced ligand binding, altered portal structures. | plos.org |

| Ubiquitin | Histidine-68 | Mass Spectrometry | Preferential site for 4-HNE modification compared to other reactive carbonyls. | nih.gov |

These findings, largely enabled by the use of 4-hydroxy nonenal alkyne probes, underscore the specific and functionally significant nature of HNE-protein adduction. The modification of these key proteins involved in signaling, metabolism, and antioxidant defense represents a primary mechanism by which 4-HNE disrupts cellular homeostasis and modulates the cellular response to oxidative stress. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds | Compound Name | | | :--- | | 4-hydroxy-2-nonenal (4-HNE) | | 4-hydroxy-2-nonenal alkyne (HNE-alkyne) | | Cysteine | | Histidine | | Lysine | | Biotin-azide | | Streptavidin | | anilinonaphthalene-8-sulfonic acid | | 15-deoxy-∆12,14-prostaglandin J2 (15d-PGJ2) | | 4-oxo-2-Nonenal (4-ONE) | | Glutathione (GSH) | | Iodoacetamide (IA) |

Future Directions and Emerging Research Avenues

Development of Next-Generation 4-Hydroxy Nonenal Alkyne Probes

The first generation of 4-HNE alkyne probes successfully enabled the identification of a wide array of protein targets. acs.orgnih.gov However, research is now focused on developing more sophisticated probes to overcome existing limitations and provide deeper insights. A significant challenge has been that many studies use high, non-physiological concentrations of the probe, which may not accurately reflect lipoxidation events occurring naturally within cells. researchgate.net

Future development is centered on creating probes that offer greater control and precision. An emerging area is the synthesis of "photocaged" HNE precursors, such as Ht-PreHNE. researchgate.net These compounds are bioinert and cell-permeable until activated by light. This technology, part of platforms like T-REX (Targetable Reactive Electrophiles and Oxidants), allows researchers to release the reactive HNE molecule at specific times and locations within a living cell. researchgate.net This temporal control is crucial for studying the immediate and direct effects of HNE adduction on cellular processes, minimizing the off-target effects associated with continuous exposure. researchgate.net Further innovations may include probes with enhanced reactivity for more efficient labeling or probes designed to target specific subcellular compartments, offering a more granular view of where HNE exerts its effects.

Expanding the Scope of Bioorthogonal Chemistry in Oxidative Stress Research

Bioorthogonal chemistry, the set of chemical reactions that can occur inside living systems without interfering with native biochemical processes, is the foundation of 4-HNE alkyne's utility. nih.govwikipedia.org The most common reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been instrumental but is not without drawbacks, as the copper catalyst can itself induce oxidative stress and cellular toxicity. wikipedia.orgacs.orgmpg.de

A key area of expansion is the development and application of alternative ligation chemistries that mitigate these issues. This includes copper-free click chemistry, such as strain-promoted azide-alkyne cycloadditions, and the use of advanced copper-chelating ligands that reduce the metal's toxicity while preserving catalytic efficiency. nih.govwikipedia.org Another frontier is the use of genetically expressible enzymes to catalyze bioorthogonal reactions. For instance, the enzyme APEX2 has been shown to catalyze the oxidation of dihydrotetrazine for rapid bioorthogonal reactions in living cells with minimal peroxide, showcasing a move towards enzyme-assisted, biocompatible labeling. chemrxiv.org Expanding these techniques will allow for the study of HNE and other reactive lipid species in more delicate biological contexts, including live organisms, providing a clearer understanding of their roles in both health and disease without introducing experimental artifacts. researchgate.netnih.gov

Integration with Advanced Imaging Techniques for Spatiotemporal Studies

Understanding not just what proteins are modified by HNE, but where and when, is critical. The integration of 4-HNE alkyne probes with advanced imaging provides this crucial spatiotemporal context. After the alkyne-tagged HNE reacts with its cellular targets, an azide-linked fluorescent reporter can be "clicked" on, allowing for direct visualization.

Confocal microscopy has been used to visualize HNE-adducted proteins, for example, showing that HNE directly binds to the NLRP3 protein within macrophages. biorxiv.orgnih.gov Studies using alkynyl-4-ONE, a keto-cousin of HNE, demonstrated high selectivity for histone modification within the cell nucleus, linking lipid peroxidation directly to epigenetic regulation. acs.org This approach allows researchers to map the subcellular location of HNE damage, revealing its impact on specific organelles like the mitochondria, which is crucial in understanding cellular bioenergetics disruption during oxidative stress. nih.gov Future applications will likely involve super-resolution microscopy and live-cell imaging to track the formation and fate of HNE adducts in real-time, offering unprecedented dynamic views of oxidative stress pathways.

Application in Comprehensive Lipidomics and Metabolomics Research of HNE Pathways

The modification of proteins by HNE is a critical event that can alter their function, leading to widespread changes in cellular metabolism. acs.orgresearchgate.net By combining the use of 4-HNE alkyne probes with mass spectrometry-based lipidomics and metabolomics, researchers can now draw direct lines from specific protein adduction events to their downstream metabolic consequences.

In human platelets, for instance, the use of 4-HNE alkyne (A-HNE) revealed that HNE modification of key proteins leads to an inhibition of mitochondrial respiration and a compensatory increase in glycolysis. nih.gov This integrated "multi-omics" approach provides a systems-level view of how HNE perturbs cellular energy pathways. researchgate.net Similarly, studies on neutrophils found that HNE adduction to proteins involved in metabolism and cytoskeletal arrangement leads to a decrease in the "oxidative burst" response and phagocytosis, critical functions of these immune cells. nih.gov Research on prostate cancer patients has linked elevated levels of HNE-protein adducts in plasma with specific alterations in the plasma metabolome, particularly affecting the biosynthesis of unsaturated fatty acids. mdpi.com This demonstrates the power of these probes to connect molecular damage to systemic metabolic changes in human disease. mdpi.comimrpress.com

Table 1: Research Findings on Metabolic Pathway Alterations Using 4-HNE Alkyne

| Cell/System Studied | Key Protein Targets Identified with 4-HNE Alkyne | Observed Metabolic Effect | Reference |

|---|---|---|---|

| Human Platelets | Proteins in metabolism, adhesion, aggregation, vesicular transport | Inhibition of mitochondrial respiration; compensatory increase in glycolysis | nih.gov |

| Neutrophils | Glycolytic enzymes (e.g., GAPDH), NADPH oxidase subunits (e.g., Nox2, Rac1) | Decreased oxidative burst and phagocytosis | nih.gov |

| Human Macrophages | NLRP3 Inflammasome | Inhibition of NLRP3 inflammasome activation | biorxiv.orgnih.gov |

| Prostate Cancer (Plasma) | Plasma Proteins | Altered unsaturated fatty acid biosynthesis pathway | mdpi.com |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting 4-hydroxy Nonenal Alkyne (4-HNE alkyne)-protein adducts in cellular models?

- Answer : Use chemoproteomic platforms with bioorthogonal probes. For example, isotopically tagged alkynyl-4-HNE (aHNE) can be coupled with photocleavable azido-biotin reagents for selective capture and LC-MS/MS quantification. This method identifies site-specific alkylation events (e.g., cysteine/histidine residues) and quantifies adduct turnover dynamics . Validate results using competitive ELISA kits for 4-HNE-protein adducts, which have been rigorously tested for sensitivity (detection limit ~0.1 ng/mL) and specificity across species .

Q. How should 4-hydroxy Nonenal Alkyne be prepared and stored to ensure stability in cell-based assays?

- Answer : Dissolve in DMF (2.5 mg/mL), DMSO (2 mg/mL), or ethanol (12.5 mg/mL) to avoid aggregation. For long-term storage, aliquot and freeze at -20°C under inert gas to prevent oxidation. For solubility enhancement, warm to 37°C with brief sonication. Avoid repeated freeze-thaw cycles .

Q. What is the role of 4-hydroxy Nonenal Alkyne as a biomarker in oxidative stress studies?

- Answer : 4-HNE alkyne is a lipid peroxidation byproduct derived from ω-6 polyunsaturated fatty acids. It acts as a secondary signaling molecule , modulating pathways like apoptosis (via JNK/caspase-3 activation) and heat shock responses (HSF1/Hsp70 upregulation). Quantify its levels in tissues/fluids to assess oxidative burden, particularly in cardiovascular or neurodegenerative models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic fates of 4-HNE alkyne across cell types?

- Answer : Discrepancies arise due to cell-specific detoxification pathways. For example, THP-1 monocytes primarily form glutathione (GSH) conjugates without oxidative conversion to 4-oxo-nonenal (ONE), while keratinocytes show ONE-GSH adducts . Use isotopic tracing (e.g., deuterated 4-HNE) and LC-MS/MS with synthetic standards to confirm metabolites. Cross-validate with genetic models (e.g., ALDH2 knockout mice) to assess enzyme-specific contributions .

Q. What experimental design considerations are critical for dose-response studies using 4-HNE alkyne in vitro?

- Answer :

- Dose range : Test 1–100 μM (apoptosis induction in HOS cells at ≥20 μM; HSF1 activation in HepG2 cells at 40 μM) .

- Time course : Short-term (2–6 h) for signaling studies (e.g., JNK activation); long-term (24–48 h) for cytotoxicity assays.

- Controls : Include N-acetylcysteine (NAC) to block adduct formation and confirm specificity. Monitor cell viability (MTT assay) and redox status (GSH/GSSG ratio) .

Q. How can site-specific protein alkylation by 4-HNE alkyne be mapped dynamically in intact cells?

- Answer : Employ quantitative chemoproteomics with aHNE probes and stable isotope labeling. After treatment, cells are lysed, and adducts are enriched via click chemistry (azide-biotin conjugation). Photocleavage releases peptides for nanoLC-MS/MS , enabling identification of 398+ modification sites (e.g., redox-sensitive cysteines in metabolic enzymes). Track adduct turnover by comparing timepoints (e.g., rapid loss in situ due to enzymatic repair) .

Methodological Challenges & Solutions

Q. How to address variability in 4-HNE alkyne-induced toxicity across animal models?

- Answer : Species- and strain-specific differences in ALDH2 activity (e.g., Nrf2-wildtype vs. knockout mice ) significantly impact outcomes. Pre-screen models for ALDH2 polymorphism (common in East Asian populations) and pair with tissue-specific 4-HNE quantification (e.g., cardiac GSH levels post-ischemia/reperfusion) .

Q. What validation steps ensure specificity in immunohistochemical detection of 4-HNE adducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.